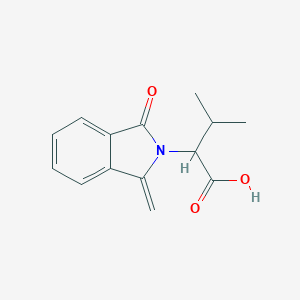
3-Methyl-2-(1-methylidene-3-oxoisoindol-2-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-2-(1-methylidene-3-oxoisoindol-2-yl)butanoic acid, commonly known as MMBO, is a synthetic compound that has gained significant attention in the field of scientific research. MMBO is a derivative of indole-2-carboxylic acid and has been found to exhibit a range of biochemical and physiological effects. In
Mechanism of Action
The exact mechanism of action of MMBO is not fully understood. However, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. MMBO has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in the regulation of cellular antioxidant defense mechanisms.
Biochemical and Physiological Effects:
MMBO has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-alpha. MMBO has also been found to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. Additionally, MMBO has been shown to inhibit the proliferation of cancer cells and induce apoptosis.
Advantages and Limitations for Lab Experiments
One of the major advantages of MMBO is its versatility in terms of its potential therapeutic applications. It has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for the treatment of various diseases. However, one of the limitations of MMBO is its relatively low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of MMBO. One area of research is the development of more efficient synthesis methods that can improve the yield and purity of MMBO. Another area of research is the investigation of the potential use of MMBO in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of MMBO and its potential therapeutic applications.
Synthesis Methods
MMBO is synthesized through a multistep process that involves the use of various reagents and catalysts. The synthesis begins with the reaction of indole-2-carboxylic acid with ethyl chloroformate to form ethyl indole-2-carboxylate. This intermediate is then reacted with methylamine to form N-methyl ethyl indole-2-carboxamide. The final step involves the reaction of N-methyl ethyl indole-2-carboxamide with 2-oxo-3-methylbutanoic acid in the presence of a catalyst to form MMBO.
Scientific Research Applications
MMBO has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antioxidant, and anti-cancer properties. MMBO has also been shown to have a neuroprotective effect and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, MMBO has been studied for its potential use in the treatment of diabetes and obesity.
properties
CAS RN |
130010-25-2 |
|---|---|
Molecular Formula |
C14H15NO3 |
Molecular Weight |
245.27 g/mol |
IUPAC Name |
3-methyl-2-(1-methylidene-3-oxoisoindol-2-yl)butanoic acid |
InChI |
InChI=1S/C14H15NO3/c1-8(2)12(14(17)18)15-9(3)10-6-4-5-7-11(10)13(15)16/h4-8,12H,3H2,1-2H3,(H,17,18) |
InChI Key |
YNGNTAJXSHPYKA-UHFFFAOYSA-N |
SMILES |
CC(C)C(C(=O)O)N1C(=C)C2=CC=CC=C2C1=O |
Canonical SMILES |
CC(C)C(C(=O)O)N1C(=C)C2=CC=CC=C2C1=O |
synonyms |
2H-Isoindole-2-acetic acid, 1,3-dihydro-1-methylene--alpha--(1-methylethyl)-3-oxo- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



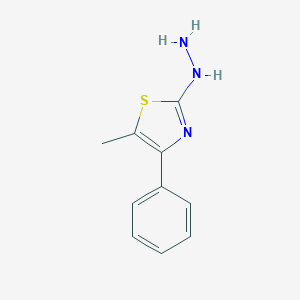
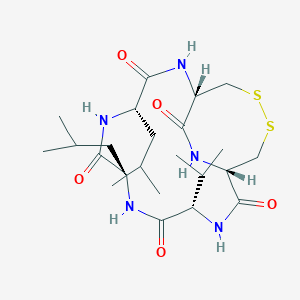




![5-Amino-5,6-dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one](/img/structure/B163136.png)


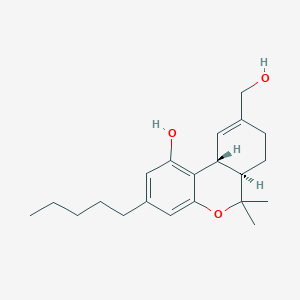
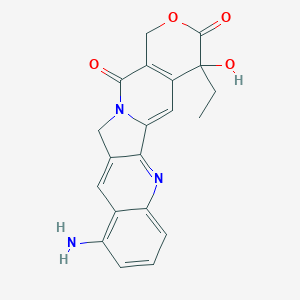
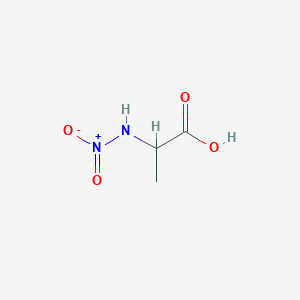
![2-Hydrazono-6-(trifluoromethoxy)-2,3-dihydrobenzo[d]thiazole](/img/structure/B163156.png)
